Butyltrichlorosilane

Description

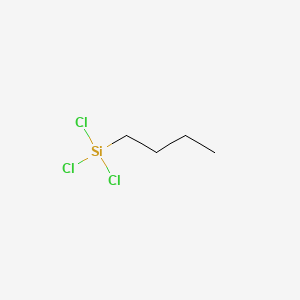

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

butyl(trichloro)silane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H9Cl3Si/c1-2-3-4-8(5,6)7/h2-4H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FQEKAFQSVPLXON-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC[Si](Cl)(Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H9Cl3Si | |

| Record name | BUTYLTRICHLOROSILANE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/290 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID7064730 | |

| Record name | Silane, butyltrichloro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7064730 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

191.55 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Butyltrichlorosilane appears as a colorless liquid with a pungent odor. Flash point 126 °F. Corrosive to metals and skin. Used to make various silicon containing compounds., Colorless liquid; [HSDB] Faintly red clear liquid; [MSDSonline] | |

| Record name | BUTYLTRICHLOROSILANE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/290 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Butyl trichlorosilane | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/4057 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Boiling Point |

288 °F at 760 mmHg (USCG, 1999), 148.5 °C | |

| Record name | BUTYLTRICHLOROSILANE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/290 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Butyltrichlorosilane | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/283 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Flash Point |

126 °F (USCG, 1999), 130 °F (54 °C) (open cup) | |

| Record name | BUTYLTRICHLOROSILANE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/290 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Butyltrichlorosilane | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/283 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Solubility |

Soluble in ethyl ether, benzene, toluene, ethyl acetate, Soluble in heptane | |

| Record name | Butyltrichlorosilane | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/283 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Density |

1.16 at 68 °F (USCG, 1999) - Denser than water; will sink, 1.1606 g/cu cm at 20 C | |

| Record name | BUTYLTRICHLOROSILANE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/290 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Butyltrichlorosilane | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/283 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Vapor Density |

6.4 (Air = 1) | |

| Record name | Butyltrichlorosilane | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/283 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

Colorless liquid | |

CAS No. |

7521-80-4 | |

| Record name | BUTYLTRICHLOROSILANE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/290 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Butyltrichlorosilane | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=7521-80-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Butyltrichlorosilane | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007521804 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Butyltrichlorosilane | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=93881 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Butyltrichlorosilane | |

| Source | EPA Acute Exposure Guideline Levels (AEGLs) | |

| URL | https://www.epa.gov/aegl/butyltrichlorosilane-results-aegl-program | |

| Description | Acute Exposure Guideline Levels (AEGLs) are used by emergency planners and responders worldwide as guidance in dealing with rare, usually accidental, releases of chemicals into the air. https://www.epa.gov/aegl | |

| Record name | Silane, butyltrichloro- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Silane, butyltrichloro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7064730 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Butyltrichlorosilane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.028.529 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | BUTYLTRICHLOROSILANE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/ZQ9O7LYO00 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Butyltrichlorosilane | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/283 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Foundational & Exploratory

Butyltrichlorosilane chemical and physical properties.

An In-depth Technical Guide to the Chemical and Physical Properties of Butyltrichlorosilane

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the chemical and physical properties of this compound (C₄H₉Cl₃Si), a versatile organosilicon compound. The information is curated for professionals in research and development, with a focus on data clarity and practical application.

Chemical Identity and Structure

This compound, also known as n-butyltrichlorosilane, is a chlorosilane characterized by a butyl group attached to a silicon atom which is also bonded to three chlorine atoms.

-

IUPAC Name: butyl(trichloro)silane[1]

-

SMILES: CCCC--INVALID-LINK--(Cl)Cl[1]

-

InChI Key: FQEKAFQSVPLXON-UHFFFAOYSA-N[1]

Physical Properties

The physical characteristics of this compound are summarized in the table below. It is a colorless liquid with a pungent odor.[1][5]

| Property | Value | Source |

| Molecular Weight | 191.56 g/mol | [2][3][4][6] |

| Appearance | Colorless liquid | [1][3][5][6] |

| Odor | Pungent | [1][5] |

| Density | 1.16 g/mL at 25 °C | [2][6][7] |

| Boiling Point | 149 °C | [2][3][4][5][6][7] |

| Melting Point | <0 °C | [3] |

| Flash Point | 45 °C (113 °F) - closed cup | [2][3][4][5] |

| Vapor Density | 6.4 (Air = 1) | [1][8] |

| Refractive Index | 1.4364 at 20 °C | [3][4] |

Solubility and Compatibility

This compound exhibits solubility in a range of non-polar organic solvents.

| Solvent | Solubility | Source |

| Ethyl Ether | Soluble | [1] |

| Benzene | Soluble | [1] |

| Toluene | Soluble | [1] |

| Ethyl Acetate | Soluble | [1] |

| Heptane | Soluble | [1][8] |

| Water | Insoluble, reacts violently | [5] |

Chemical Reactivity and Stability

This compound is a reactive compound, primarily due to the presence of the silicon-chlorine bonds.

-

Stability: It is stable in sealed containers when stored under a dry, inert atmosphere.[9][10]

-

Reactivity with Water: this compound reacts vigorously and exothermically with water, moisture in the air, or steam to produce heat and toxic, corrosive fumes of hydrogen chloride.[1][5][9][11] This hydrolysis reaction is a key characteristic of chlorosilanes.

-

Reactivity with Other Substances: It can react vigorously with both organic and inorganic acids, as well as with bases, to generate toxic or flammable gases.[5][11] It is also reactive towards alcohols, acetone, and light metals.[5][11]

-

Hazardous Decomposition: When heated to decomposition, it emits highly toxic fumes of chlorine and may also form hydrogen chloride and phosgene (B1210022) gases.[1][5]

Hydrolysis of this compound

The reaction with water is a defining feature of this compound's chemistry. The silicon-chlorine bonds are readily cleaved by water to form silanols, which can then condense to form siloxanes and release hydrogen chloride.

Experimental Protocols

Detailed experimental protocols for the determination of the physical and chemical properties of this compound are typically based on standardized methods from organizations such as ASTM International or the OECD. While the specific reports for this compound are not publicly available, the following are the general methodologies that would be employed.

5.1. Determination of Boiling Point

The boiling point is determined using methods such as OECD Test Guideline 103. This involves distilling the substance and measuring the temperature at which the liquid and vapor phases are in equilibrium at a given pressure. For a substance like this compound, this would be performed under anhydrous conditions to prevent hydrolysis.

5.2. Determination of Density

The density of liquid this compound can be measured using a pycnometer or a digital density meter, following a procedure similar to OECD Test Guideline 109. The mass of a known volume of the substance is determined at a specific temperature.

5.3. Determination of Flash Point

The flash point is determined using a closed-cup apparatus, such as the Pensky-Martens or Cleveland open-cup method (e.g., ASTM D93). The substance is heated at a controlled rate, and an ignition source is periodically introduced into the vapor space until a flash is observed. Given the reactivity of this compound with moisture, a closed-cup method is preferred to minimize exposure to atmospheric humidity.

Safety and Handling

This compound is a hazardous substance and must be handled with appropriate safety precautions. It is flammable, corrosive, and reacts with water.

-

Personal Protective Equipment (PPE): Wear chemical-resistant gloves, safety goggles, and a face shield.[1] A NIOSH-certified respirator with an appropriate cartridge for acid gases and organic vapors should be used.[9]

-

Handling: Handle in a well-ventilated area, preferably in a chemical fume hood.[12] Avoid contact with skin, eyes, and clothing.[9][13] Keep away from ignition sources and moisture.[5][9][10] Grounding and bonding of containers and transfer equipment are necessary to prevent static discharge.[5][9][13]

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area, away from incompatible materials such as water, acids, bases, and oxidizing agents.[5][9][10]

Safe Handling and Storage Workflow

The following diagram outlines the logical workflow for the safe handling and storage of this compound.

Applications in Research and Development

While direct applications in drug development are not prominent, this compound is utilized in materials science and surface chemistry, which can be relevant to drug delivery systems and biomedical devices. Its primary use is as a surface modifying agent.[5][7] For example, it can be coated onto glass substrates to introduce alkyl groups, thereby altering the surface properties from hydrophilic to hydrophobic.[5][7] This functionalization can be a precursor for further chemical modifications.

Conclusion

This compound is a reactive organosilicon compound with well-defined physical properties. Its utility in research, particularly in materials science, stems from its ability to functionalize surfaces. However, its hazardous nature, especially its violent reaction with water, necessitates strict adherence to safety protocols during handling and storage. The information and guidelines presented in this technical guide are intended to support the safe and effective use of this compound in a professional research environment.

References

- 1. This compound | C4H9Cl3Si | CID 24142 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 丁基三氯硅烷 99% | Sigma-Aldrich [sigmaaldrich.com]

- 3. organosilicon.alfa-chemistry.com [organosilicon.alfa-chemistry.com]

- 4. n-BUTYLTRICHLOROSILANE | [gelest.com]

- 5. N-BUTYLTRICHLOROSILANE | 7521-80-4 [chemicalbook.com]

- 6. americanelements.com [americanelements.com]

- 7. This compound|lookchem [lookchem.com]

- 8. echemi.com [echemi.com]

- 9. gelest.com [gelest.com]

- 10. gelest.com [gelest.com]

- 11. This compound | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

- 12. fishersci.com [fishersci.com]

- 13. s3.amazonaws.com [s3.amazonaws.com]

Molecular structure and formula of butyltrichlorosilane.

An In-depth Technical Guide to Butyltrichlorosilane: Molecular Structure, Properties, and Applications

Abstract

This compound (C₄H₉Cl₃Si) is a versatile organosilicon compound widely utilized as a chemical intermediate in the synthesis of silicones and as a surface modifying agent.[1][2] This technical guide provides a comprehensive overview of its molecular structure, chemical formula, and physicochemical properties. It details experimental protocols for its synthesis and analysis, summarizes key quantitative data in tabular format, and presents visual diagrams of its synthesis pathway and experimental workflow. This document is intended for researchers, scientists, and professionals in drug development and material science who require a detailed understanding of this compound.

Chemical Identity and Formula

This compound is a chlorosilane with a butyl group attached to a silicon atom, which is also bonded to three chlorine atoms.

-

IUPAC Name : butyl(trichloro)silane[1]

-

Linear Formula : CH₃(CH₂)₃SiCl₃[4]

-

Synonyms : n-Butyltrichlorosilane, Trichlorobutylsilane, Butylsilicon trichloride[1][3][5]

Molecular Structure

The central atom in this compound is silicon, which adopts a tetrahedral geometry. It is bonded to the n-butyl group via a stable silicon-carbon bond and to three chlorine atoms through silicon-chlorine bonds. The molecule is polar due to the high electronegativity of the chlorine atoms.

Isomers : It is important to distinguish n-butyltrichlorosilane from its isomers, such as tert-butyltrichlorosilane (B97515) ((CH₃)₃CSiCl₃, CAS: 18171-74-9), which has different physical properties, including being a solid at room temperature with a melting point of 97-100 °C.[6] This guide focuses exclusively on the n-butyl isomer.

Physicochemical and Spectroscopic Data

The properties of this compound make it a reactive and versatile chemical intermediate. It is a colorless liquid with a pungent odor that reacts vigorously with water.[1][7]

Physical and Chemical Properties

Quantitative data for n-butyltrichlorosilane are summarized in the table below.

| Property | Value | Reference |

| Molecular Weight | 191.56 g/mol | [3][4] |

| Appearance | Colorless liquid with a pungent odor | [1][7][8] |

| Density | 1.16 g/mL at 25 °C | [2][4] |

| Boiling Point | 149 °C (415-416 K) | [3][4] |

| Melting Point | < 0 °C | [9] |

| Flash Point | 45 °C (113 °F) - closed cup | [4][7] |

| Refractive Index | n20/D 1.437 | [2][4] |

| Water Solubility | Reacts violently | [5][7] |

Spectroscopic Data

Spectroscopic analysis is crucial for confirming the structure and purity of this compound.

| Technique | Data and Interpretation | Reference |

| ¹H NMR | The proton NMR spectrum is expected to show four distinct signals corresponding to the four different proton environments in the n-butyl chain. | [10][11] |

| ¹³C NMR | The carbon NMR spectrum should display four signals for the four carbon atoms of the n-butyl group. The carbon attached to the silicon atom will be significantly shifted. | [10][12] |

| IR Spectroscopy | The infrared spectrum will exhibit characteristic C-H stretching vibrations (around 2850-2960 cm⁻¹) and strong Si-Cl stretching bands. | [7][13][14] |

| Mass Spectrometry | Electron ionization mass spectrometry data is available for this compound, which can be used to determine its molecular weight and fragmentation pattern. | [3] |

Synthesis and Reactions

Synthesis via Grignard Reaction

The primary industrial method for synthesizing this compound is the Grignard reaction.[1] This involves the reaction of a butylmagnesium halide (a Grignard reagent) with an excess of silicon tetrachloride.

Key Reactions

This compound is highly reactive, primarily due to the Si-Cl bonds.

-

Hydrolysis : It reacts readily and violently with water, steam, or moist air to produce heat and corrosive fumes of hydrogen chloride (HCl), forming silanols which can condense to form polysiloxanes.[1][7]

-

Hydrosilylation : While trichlorosilane (B8805176) (HSiCl₃) is more common for hydrosilylation, derivatives like this compound are precursors to materials used in surface science.[15]

Experimental Protocols

Synthesis of n-Butyltrichlorosilane

Objective : To synthesize n-butyltrichlorosilane from n-butyl chloride and silicon tetrachloride via a Grignard reaction.

Materials :

-

Magnesium turnings

-

n-Butyl chloride

-

Silicon tetrachloride (SiCl₄)

-

Anhydrous diethyl ether (solvent)

-

Iodine crystal (initiator)

-

Standard Schlenk line apparatus, dropping funnel, reflux condenser, magnetic stirrer

Procedure :

-

Grignard Reagent Preparation : Under an inert atmosphere (e.g., nitrogen or argon), magnesium turnings and a small iodine crystal are placed in a flame-dried, three-necked flask equipped with a condenser and dropping funnel. A solution of n-butyl chloride in anhydrous diethyl ether is added dropwise to initiate the reaction, which is then maintained at a gentle reflux until the magnesium is consumed.

-

Reaction with SiCl₄ : The resulting Grignard reagent (n-butylmagnesium chloride) is cooled in an ice bath. A solution of excess silicon tetrachloride in anhydrous diethyl ether is added slowly from the dropping funnel with vigorous stirring. The reaction is exothermic and the addition rate should be controlled to maintain a steady temperature.

-

Work-up : After the addition is complete, the reaction mixture is stirred for several hours at room temperature. The mixture is then filtered under an inert atmosphere to remove the precipitated magnesium chloride.

-

Purification : The solvent (diethyl ether) is removed from the filtrate by distillation at atmospheric pressure. The crude product is then purified by fractional distillation under reduced pressure to yield pure n-butyltrichlorosilane.

Experimental Workflow Diagram

The following diagram illustrates the key stages of the synthesis and purification process.

Applications

The primary use of this compound is as a chemical intermediate.[1]

-

Silicone Production : It serves as a raw material for producing silicone resins.[1] The butyl group imparts specific properties like hydrophobicity to the final polymer.

-

Surface Modification : It is used to form self-assembled monolayers (SAMs) on various substrates. These coatings can create hydrophobic, non-polar surfaces, which is useful in microelectronics, medical devices, and for providing protective coatings.[2]

Safety and Handling

This compound is a hazardous chemical that requires careful handling.

-

Hazards : It is a corrosive, flammable liquid and vapor.[7] It is harmful if swallowed and causes severe skin burns and eye damage.[16] Upon contact with water or moisture, it releases toxic and corrosive hydrogen chloride gas.[1][7]

-

Storage : Store in tightly closed containers in a cool, well-ventilated, and dry area away from incompatible materials such as water, bases, and alcohols.[7]

-

Personal Protective Equipment (PPE) : Use of chemical-resistant gloves, safety goggles, a face shield, and a suitable respirator is mandatory.[4]

Conclusion

This compound is a fundamental organosilicon compound with significant industrial applications, particularly in the production of silicones and for surface modification. Its utility stems from the reactivity of its Si-Cl bonds, which allows for hydrolysis and subsequent polymerization, and the influence of the butyl group on the properties of the resulting materials. A thorough understanding of its synthesis, properties, and handling protocols is essential for its safe and effective use in research and development.

References

- 1. This compound | C4H9Cl3Si | CID 24142 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. n-BUTYLTRICHLOROSILANE | [gelest.com]

- 3. n-Butyltrichlorosilane [webbook.nist.gov]

- 4. This compound 99 7521-80-4 [sigmaaldrich.com]

- 5. n-Butyltrichlorosilane (CAS 7521-80-4) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 6. tert-Butyltrichlorosilane 96 18171-74-9 [sigmaaldrich.com]

- 7. N-BUTYLTRICHLOROSILANE | 7521-80-4 [chemicalbook.com]

- 8. echemi.com [echemi.com]

- 9. organosilicon.alfa-chemistry.com [organosilicon.alfa-chemistry.com]

- 10. dev.spectrabase.com [dev.spectrabase.com]

- 11. ekwan.github.io [ekwan.github.io]

- 12. forskning.ruc.dk [forskning.ruc.dk]

- 13. dev.spectrabase.com [dev.spectrabase.com]

- 14. www2.chem.wisc.edu [www2.chem.wisc.edu]

- 15. Trichlorosilane - Wikipedia [en.wikipedia.org]

- 16. n-Butyltrichlorosilane, 97+% 25 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]

An In-depth Technical Guide to Butyltrichlorosilane (CAS: 7521-80-4)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Butyltrichlorosilane (CAS number 7521-80-4), also known as trichlorobutylsilane, is a versatile organosilicon compound with the linear formula CH₃(CH₂)₃SiCl₃.[1][2] It is a colorless liquid with a pungent odor, recognized for its utility as a surface modifying agent.[3][4][5] This technical guide provides a comprehensive overview of its chemical and physical properties, detailed experimental protocols for its synthesis and application, and a summary of its safety and handling information. The primary application of this compound is in the formation of self-assembled monolayers (SAMs) on various substrates to impart hydrophobicity.[1] This property is of significant interest in the development of advanced materials, microelectronics, and in modifying the surface properties of medical devices.[6]

Chemical and Physical Properties

This compound is a flammable and corrosive liquid that reacts with water.[3][7] Its key physical and chemical properties are summarized in the table below for easy reference.

| Property | Value | Source(s) |

| Molecular Formula | C₄H₉Cl₃Si | [2] |

| Molecular Weight | 191.56 g/mol | [1][2] |

| CAS Number | 7521-80-4 | [1][2] |

| EC Number | 231-381-3 | [1][2] |

| Appearance | Clear, colorless liquid | [4][7] |

| Odor | Acrid, pungent | [3][7] |

| Boiling Point | 149 °C | [1][8] |

| Density | 1.16 g/mL at 25 °C | [1][8] |

| Refractive Index | n20/D 1.437 | [1][8] |

| Flash Point | 45 °C (113 °F) - closed cup | [1][3] |

| Water Solubility | Reacts violently | [3] |

Synthesis of this compound

The primary industrial method for synthesizing this compound is through the Grignard reaction, which involves the reaction of a butylmagnesium halide with silicon tetrachloride.[5] Below is a detailed experimental protocol for a laboratory-scale synthesis.

Experimental Protocol: Grignard Synthesis

This protocol is divided into two main stages: the preparation of the Grignard reagent (n-butylmagnesium chloride) and the subsequent reaction with silicon tetrachloride.

Materials and Reagents:

-

Magnesium turnings

-

Anhydrous diethyl ether or tetrahydrofuran (B95107) (THF)

-

Silicon tetrachloride (SiCl₄)

-

Iodine crystal (as initiator)

-

Anhydrous solvent for extraction (e.g., hexane)

-

Saturated aqueous ammonium (B1175870) chloride (NH₄Cl) solution

-

Anhydrous sodium sulfate (B86663) or magnesium sulfate

Equipment:

-

Three-necked round-bottom flask

-

Reflux condenser with a drying tube (e.g., filled with calcium chloride)

-

Addition (dropping) funnel

-

Magnetic stirrer and stir bar

-

Heating mantle

-

Inert gas supply (Nitrogen or Argon)

-

Separatory funnel

-

Rotary evaporator

-

Distillation apparatus

Part A: Preparation of n-Butylmagnesium Chloride (Grignard Reagent)

-

Apparatus Setup: Assemble a dry three-necked flask with a reflux condenser, an addition funnel, and a gas inlet for inert gas. Flame-dry the glassware under vacuum and cool under a stream of inert gas to ensure anhydrous conditions.

-

Magnesium Activation: Place magnesium turnings in the flask. Add a small crystal of iodine.

-

Initiation: Add a small portion of a solution of 1-chlorobutane in anhydrous diethyl ether or THF to the magnesium. The disappearance of the iodine color and the appearance of turbidity indicate the initiation of the reaction. Gentle warming may be necessary to start the reaction.

-

Grignard Formation: Once the reaction has started, add the remaining 1-chlorobutane solution dropwise from the addition funnel at a rate that maintains a gentle reflux.

-

Completion: After the addition is complete, continue to stir the mixture and reflux for an additional 30-60 minutes to ensure the complete reaction of the magnesium. The resulting gray-black solution is the n-butylmagnesium chloride reagent.

Part B: Reaction with Silicon Tetrachloride

-

Reaction Setup: Cool the freshly prepared Grignard reagent in an ice bath.

-

Addition of SiCl₄: Add a solution of silicon tetrachloride in anhydrous diethyl ether or THF to the stirred Grignard reagent dropwise via the addition funnel. This reaction is exothermic and should be controlled by the rate of addition to maintain a low temperature.

-

Reaction: After the addition is complete, allow the mixture to warm to room temperature and stir for several hours.

-

Workup (Quenching): Cool the reaction mixture again in an ice bath and slowly add saturated aqueous ammonium chloride solution to quench the reaction and dissolve the magnesium salts.

-

Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer and extract the aqueous layer with an anhydrous solvent like hexane.

-

Drying and Solvent Removal: Combine the organic layers and dry over anhydrous sodium sulfate or magnesium sulfate. Filter to remove the drying agent and remove the solvent using a rotary evaporator.

-

Purification: The crude this compound can be purified by fractional distillation under reduced pressure.

Application in Surface Modification

This compound is extensively used to form hydrophobic self-assembled monolayers (SAMs) on hydroxylated surfaces such as glass, silicon wafers, and metal oxides.[1] The trichlorosilyl (B107488) group reacts with surface hydroxyl groups to form stable siloxane bonds, while the butyl group creates a non-polar, water-repellent surface.

Experimental Protocol: Surface Modification

This protocol outlines the general procedure for creating a hydrophobic surface using this compound via solution-phase deposition.

Materials and Reagents:

-

Substrate (e.g., glass slides, silicon wafers)

-

Detergent solution

-

Deionized water

-

Piranha solution (3:1 mixture of concentrated H₂SO₄ and 30% H₂O₂) (EXTREME CAUTION REQUIRED) or Oxygen plasma cleaner

-

Anhydrous toluene (B28343) or hexane

-

This compound

Equipment:

-

Ultrasonic bath

-

Nitrogen gas stream

-

Beakers and Petri dishes

-

Fume hood

-

Oven

Procedure:

-

Substrate Cleaning:

-

Sonicate the substrate in a detergent solution for 15 minutes.

-

Rinse thoroughly with deionized water.

-

Sonicate in acetone for 15 minutes, followed by sonication in methanol for 15 minutes.

-

Dry the substrate under a stream of nitrogen.

-

-

Surface Hydroxylation (Activation):

-

Piranha Etching (handle with extreme care in a fume hood): Immerse the cleaned, dry substrate in freshly prepared Piranha solution for 30 minutes at room temperature.

-

Alternative - Oxygen Plasma: Alternatively, treat the substrate with oxygen plasma for 5-10 minutes.

-

Rinse the activated substrate extensively with deionized water and dry under a nitrogen stream. The substrate should now be hydrophilic.

-

-

Silanization (SAM Formation):

-

Prepare a dilute solution (e.g., 1-5 mM) of this compound in an anhydrous solvent (toluene or hexane) inside a glovebox or a moisture-free environment.

-

Immerse the freshly hydroxylated substrate in the silane (B1218182) solution.

-

Allow the self-assembly to proceed for 1-2 hours at room temperature.

-

-

Rinsing and Curing:

-

Remove the substrate from the silane solution and rinse thoroughly with the anhydrous solvent to remove any non-covalently bonded molecules.

-

Dry the coated substrate with a stream of nitrogen.

-

Cure the substrate by baking in an oven at 110-120 °C for 30-60 minutes to promote the formation of a stable siloxane network.

-

Reaction Pathway for Surface Modification

This compound does not participate in biological signaling pathways. Its "pathway" of interest is the chemical reaction mechanism by which it modifies a surface. The process involves the hydrolysis of the chlorosilane groups followed by condensation with surface hydroxyl groups and adjacent silanol (B1196071) molecules to form a cross-linked polysiloxane network covalently bonded to the surface.

Safety and Handling

This compound is a hazardous chemical that requires careful handling in a well-ventilated fume hood.[7][9]

Hazard Summary:

-

Flammable: It is a flammable liquid and vapor.[1][7] Keep away from heat, sparks, and open flames.[7]

-

Reactive: Reacts violently with water, moisture, and protic solvents, liberating toxic and corrosive hydrogen chloride gas.[3][7][9]

-

Inhalation Hazard: Vapors may cause irritation to the respiratory tract.[7]

Personal Protective Equipment (PPE):

-

Eye Protection: Chemical safety goggles and a face shield are required.[1]

-

Hand Protection: Wear neoprene or nitrile rubber gloves.[7]

-

Skin and Body Protection: Wear suitable protective clothing.[7]

-

Respiratory Protection: Use a NIOSH-certified respirator with an organic vapor/acid gas cartridge.[7]

Storage and Disposal:

-

Store in a tightly closed container in a cool, dry, and well-ventilated area, away from incompatible materials such as water, alkalis, and oxidizing agents.[3][7]

-

Store under an inert atmosphere (e.g., nitrogen).[9]

-

Dispose of waste in accordance with local, state, and federal regulations.[7]

Conclusion

This compound is a valuable reagent for creating hydrophobic surfaces through the formation of self-assembled monolayers. Its utility in materials science and for modifying the surfaces of medical and electronic devices is well-established. This guide provides the essential technical information and detailed experimental protocols to enable researchers and scientists to safely and effectively utilize this compound in their work. Strict adherence to safety protocols is paramount when handling this reactive and hazardous chemical.

References

- 1. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 2. gelest.com [gelest.com]

- 3. reddit.com [reddit.com]

- 4. Grignard Reagents [sigmaaldrich.com]

- 5. benchchem.com [benchchem.com]

- 6. benchchem.com [benchchem.com]

- 7. Organic Syntheses Procedure [orgsyn.org]

- 8. Organic Syntheses Procedure [orgsyn.org]

- 9. Organic Syntheses Procedure [orgsyn.org]

An In-Depth Technical Guide to the Synthesis of n-Butyltrichlorosilane

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the primary synthesis pathways for n-butyltrichlorosilane (n-BuSiCl₃), a versatile organosilicon compound with applications in materials science and as a surface modifying agent. This document details the core methodologies, presents quantitative data for comparison, and includes detailed experimental protocols and process diagrams to facilitate a deeper understanding of its synthesis.

Grignard Reaction Pathway

The Grignard reaction is a well-established method for forming carbon-silicon bonds and a common laboratory-scale route for the synthesis of n-butyltrichlorosilane. The process involves two main stages: the formation of the Grignard reagent, n-butylmagnesium chloride (n-BuMgCl), followed by its reaction with silicon tetrachloride (SiCl₄).

Experimental Protocol

Part A: Synthesis of n-Butylmagnesium Chloride

This procedure is adapted from a general method for preparing Grignard reagents in a non-ethereal solvent.

-

Materials:

-

Magnesium powder (activated)

-

Methylcyclohexane (B89554) (anhydrous)

-

Nitrogen gas (inert atmosphere)

-

-

Procedure:

-

A reaction flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet is charged with magnesium powder and anhydrous methylcyclohexane.

-

The apparatus is thoroughly flushed with nitrogen to establish an inert atmosphere.

-

The mixture is heated to reflux with vigorous stirring.

-

A small portion of a solution of 1-chlorobutane in methylcyclohexane is added to initiate the reaction, which is indicated by the appearance of a gray turbidity.

-

Once the reaction has initiated, the remaining 1-chlorobutane solution is added dropwise at a rate that maintains a steady reflux.

-

After the addition is complete, the reaction mixture is stirred and refluxed for an additional 15 minutes to ensure the complete formation of n-butylmagnesium chloride. The yield of the Grignard reagent is typically around 73%.[1]

-

Part B: Synthesis of n-Butyltrichlorosilane

-

Materials:

-

n-Butylmagnesium chloride solution in methylcyclohexane (from Part A)

-

Silicon tetrachloride (SiCl₄)

-

Anhydrous diethyl ether or other suitable anhydrous solvent

-

-

Procedure:

-

The freshly prepared n-butylmagnesium chloride suspension is cooled in an ice bath.

-

A solution of silicon tetrachloride in an anhydrous solvent is added dropwise to the stirred Grignard reagent. The molar ratio of n-BuMgCl to SiCl₄ is critical and is typically maintained at approximately 1:1 to favor the formation of the monosubstituted product.

-

The reaction is exothermic and the addition rate should be controlled to maintain the reaction temperature.

-

After the addition is complete, the mixture is allowed to warm to room temperature and stirred for several hours to ensure the reaction goes to completion.

-

The reaction mixture will contain a precipitate of magnesium chloride (MgCl₂).

-

Data Presentation

| Parameter | Value | Reference |

| Grignard Reagent Yield | ~73% | [1] |

| Reactants | n-Butylmagnesium chloride, Silicon tetrachloride | |

| Byproducts | Magnesium chloride, di-n-butyldichlorosilane, tri-n-butylchlorosilane, tetra-n-butylsilane | |

| Purification Method | Fractional distillation | [2][3] |

Logical Relationship Diagram

Hydrosilylation Pathway

Hydrosilylation is a prominent industrial method for the synthesis of organosilicon compounds, including n-butyltrichlorosilane. This process involves the addition of a silicon-hydride bond across a carbon-carbon double bond, typically catalyzed by a transition metal complex. For the synthesis of n-butyltrichlorosilane, this involves the reaction of 1-butene (B85601) with trichlorosilane (B8805176) (HSiCl₃).

Experimental Protocol

-

Materials:

-

1-Butene

-

Trichlorosilane (HSiCl₃)

-

Hydrosilylation catalyst (e.g., hexachloroplatinic acid, H₂PtCl₆, solution in isopropanol)

-

-

Procedure:

-

A pressure reactor is charged with trichlorosilane and the platinum catalyst.

-

The reactor is sealed and cooled.

-

1-Butene is then introduced into the reactor.

-

The reaction mixture is heated to the desired temperature (typically in the range of 115-200°C) and pressurized.[4]

-

The reaction is exothermic, and the temperature must be carefully controlled to prevent side reactions.

-

The reaction is allowed to proceed for a specified time until the desired conversion is achieved.

-

After the reaction, the reactor is cooled, and the excess 1-butene is vented.

-

The crude product is then purified.

-

Data Presentation

| Parameter | Value | Reference |

| Reactants | 1-Butene, Trichlorosilane | |

| Catalyst | Platinum-based (e.g., Hexachloroplatinic acid) | [4] |

| Reaction Temperature | 115-200°C | [4] |

| Byproducts | Isomers of butyltrichlorosilane, oligomers | |

| Purification Method | Fractional distillation | [2][3] |

Experimental Workflow Diagram

Direct Process (Rochow-Müller Synthesis)

The Direct Process is the cornerstone of industrial organosilane production. It involves the high-temperature, copper-catalyzed reaction of an alkyl halide with elemental silicon. For n-butyltrichlorosilane, this would involve the reaction of butyl chloride with silicon.

Experimental Protocol (General Industrial Process)

While specific parameters for n-butyltrichlorosilane are proprietary, the general process is as follows:

-

Materials:

-

Silicon powder

-

Butyl chloride

-

Copper catalyst (e.g., copper(I) chloride)

-

Promoters (e.g., zinc, tin)

-

Inert gas (e.g., nitrogen)

-

-

Procedure:

-

A contact mass is prepared by mixing silicon powder with the copper catalyst and promoters.

-

The contact mass is loaded into a fluidized bed reactor.

-

The reactor is purged with an inert gas and heated to the reaction temperature (typically 250-350°C).

-

A continuous stream of gaseous butyl chloride is introduced into the reactor, fluidizing the silicon-catalyst mixture.

-

The reaction is highly exothermic, and the temperature must be carefully controlled.

-

The gaseous product stream, containing a mixture of butylchlorosilanes, unreacted butyl chloride, and other byproducts, exits the reactor.

-

The product stream is passed through a condenser to liquefy the silanes, which are then separated by fractional distillation.

-

Data Presentation

| Parameter | Value | Reference |

| Reactants | Butyl chloride, Silicon | |

| Catalyst | Copper-based | [5] |

| Reaction Temperature | 250-350°C | |

| Byproducts | Di-n-butyldichlorosilane, tri-n-butylchlorosilane, other organochlorosilanes | [5] |

| Purification Method | Fractional distillation | [2][3] |

Process Flow Diagram

Purification of n-Butyltrichlorosilane

Regardless of the synthesis pathway, the crude n-butyltrichlorosilane product contains various byproducts and unreacted starting materials. Fractional distillation is the primary method used for purification.[2][3] The significant differences in the boiling points of the components allow for their effective separation.

Boiling Points of Key Components

| Compound | Boiling Point (°C) |

| Silicon tetrachloride | 57.6 |

| Trichlorosilane | 31.8 |

| n-Butyltrichlorosilane | 149 |

| Di-n-butyldichlorosilane | ~204 |

Experimental Protocol for Fractional Distillation

-

The crude product mixture is charged into a distillation flask equipped with a fractionating column.

-

The flask is heated, and the temperature profile along the column is carefully monitored.

-

Fractions are collected at their respective boiling points. Lower boiling point impurities distill first, followed by the desired n-butyltrichlorosilane, and then higher boiling point byproducts.

-

The purity of the collected fractions is typically analyzed by gas chromatography (GC).

Conclusion

The synthesis of n-butyltrichlorosilane can be achieved through several distinct pathways, each with its own advantages and disadvantages. The Grignard reaction is a versatile laboratory method, while hydrosilylation and the Direct Process are more suited for industrial-scale production. The choice of synthesis route depends on factors such as the desired scale of production, required purity, and economic considerations. In all cases, fractional distillation is a crucial step to obtain high-purity n-butyltrichlorosilane. This guide provides the foundational knowledge for researchers and professionals to understand and potentially implement these synthetic strategies.

References

An In-depth Technical Guide on the Hydrolysis and Reactivity of Butyltrichlorosilane with Water

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical reactivity, hydrolysis pathway, and experimental considerations for butyltrichlorosilane when it comes into contact with water. This document is intended to serve as a critical resource for professionals in research and development who handle or utilize this compound in their work.

Executive Summary

This compound (C₄H₉Cl₃Si) is a highly reactive organosilicon compound characterized by its vigorous and exothermic reaction with water.[1] This reactivity is driven by the presence of three hydrolytically unstable silicon-chloride (Si-Cl) bonds. The hydrolysis process results in the liberation of hydrogen chloride (HCl) gas and the formation of intermediate silanol (B1196071) species, which subsequently undergo condensation to form polysiloxane networks.[1][2] Understanding the kinetics and mechanism of this reaction is crucial for its safe handling and effective use in various applications, including as a surface modifying agent and a precursor in silicone polymer synthesis.

While specific kinetic data for this compound hydrolysis is not extensively documented in publicly available literature, the general principles of chlorosilane reactivity provide a strong framework for predicting its behavior. The reaction is known to be extremely rapid, often described as instantaneous, and is primarily limited by the rate of mixing the reactants.[1]

Physicochemical Properties and Reactivity Data

A summary of the key physicochemical properties of this compound is provided below, alongside a qualitative comparison of its reactivity with other silane (B1218182) compounds.

| Property | Value | Reference |

| Chemical Formula | C₄H₉Cl₃Si | [3] |

| Molecular Weight | 191.56 g/mol | [3] |

| Appearance | Colorless liquid | |

| Boiling Point | 149 °C (415-416 K) | [3] |

| Density | 1.16 g/mL at 25 °C | |

| Flash Point | 45 °C | |

| Reactivity with Water | Reacts exothermically, possibly violently, to generate corrosive gases. | [1] |

| Silane Compound | Silane Class | Reactivity with Water (Qualitative) | Half-life (t½) (where available) |

| This compound | Trichlorosilane | Extremely Rapid / Instantaneous | < 1 second (estimated) |

| Methyltrichlorosilane | Trichlorosilane | Extremely Rapid / Instantaneous | < 1 second (estimated)[1] |

| γ-Glycidoxypropyltrimethoxysilane | Trialkoxysilane | Slow, pH-dependent | ~26.7 minutes (pH 5.4, 26°C)[4] |

| Methyltrimethoxysilane | Trialkoxysilane | Very short (in methanol, alkaline) | Not specified |

Hydrolysis and Condensation Pathway

The reaction of this compound with water proceeds through a two-stage mechanism: a rapid hydrolysis step followed by a subsequent condensation step.

Hydrolysis

In the presence of water, the three chlorine atoms on the silicon are sequentially replaced by hydroxyl (-OH) groups. This is a series of nucleophilic substitution reactions where water acts as the nucleophile. Each step of this hydrolysis releases a molecule of hydrogen chloride.

Step 1: C₄H₉SiCl₃ + H₂O → C₄H₉SiCl₂(OH) + HCl Step 2: C₄H₉SiCl₂(OH) + H₂O → C₄H₉SiCl(OH)₂ + HCl Step 3: C₄H₉SiCl(OH)₂ + H₂O → C₄H₉Si(OH)₃ + HCl

The final hydrolysis product is butylsilanetriol (B3053843) (C₄H₉Si(OH)₃).

Condensation

The newly formed silanol groups are highly reactive and readily undergo condensation reactions with each other. In a condensation reaction, two silanol groups combine to form a siloxane bond (Si-O-Si) and release a molecule of water. This process can continue, leading to the formation of linear or cross-linked polysiloxane polymers.

Example Condensation Step: 2 C₄H₉Si(OH)₃ → (HO)₂Si(C₄H₉)-O-Si(C₄H₉)(OH)₂ + H₂O

The extent of this polymerization and the final structure of the polysiloxane network can be influenced by factors such as the concentration of reactants, temperature, and pH.

Hydrolysis and subsequent condensation pathway of this compound.

Experimental Protocols

Due to the rapid nature of the hydrolysis reaction, specialized techniques are required to study its kinetics. A common approach is to monitor the production of a reaction product, such as hydrogen chloride.

General Protocol for Quantifying Hydrolysis via Titration

This protocol outlines a general method for determining the extent of this compound hydrolysis by titrating the liberated hydrochloric acid.

Objective: To quantify the moles of HCl produced over time upon the reaction of this compound with water.

Materials:

-

This compound

-

Anhydrous solvent (e.g., acetone, diethyl ether)

-

Deionized water

-

Standardized sodium hydroxide (B78521) (NaOH) solution (e.g., 0.1 M)

-

pH indicator (e.g., phenolphthalein) or a pH meter

-

Reaction vessel with a stirring mechanism

-

Burette

-

Pipettes

-

Stopwatch

Procedure:

-

In a reaction vessel, prepare a solution of this compound in an anhydrous solvent. The use of an anhydrous solvent is crucial to prevent premature hydrolysis.

-

Initiate the reaction by adding a known volume of deionized water to the this compound solution while stirring vigorously. Start the stopwatch immediately upon the addition of water.

-

At predetermined time intervals, withdraw an aliquot of the reaction mixture.

-

Immediately quench the reaction in the aliquot, for example, by adding it to a flask containing a known excess of the standardized NaOH solution.

-

Titrate the unreacted NaOH in the quenching flask with a standardized HCl solution to determine the amount of NaOH that was consumed by the HCl produced during the hydrolysis reaction.

-

Alternatively, directly titrate the aliquot with the standardized NaOH solution to a phenolphthalein (B1677637) endpoint or a specific pH value using a pH meter.

-

Repeat steps 3-6 at various time points to obtain a concentration vs. time profile for the HCl produced.

Data Analysis: The rate of hydrolysis can be determined by plotting the concentration of HCl produced against time. For a pseudo-first-order reaction (if water is in large excess), the rate constant can be calculated from the slope of the natural logarithm of the remaining this compound concentration versus time.

References

An In-depth Technical Guide to the Safe Handling of Butyltrichlorosilane

This guide provides comprehensive safety precautions and handling guidelines for butyltrichlorosilane, tailored for researchers, scientists, and professionals in drug development. Adherence to these protocols is critical to ensure a safe laboratory environment.

Chemical Identification and Properties

This compound is a colorless liquid with a pungent odor. It is a highly reactive compound, primarily used as an intermediate in the synthesis of various silicon-containing compounds.[1][2][3] Its reactivity, particularly with water, necessitates stringent safety measures.

Table 1: Physical and Chemical Properties of n-Butyltrichlorosilane

| Property | Value | Reference |

| Molecular Formula | C4H9Cl3Si | [1][4] |

| Molecular Weight | 191.56 g/mol | [1][5] |

| CAS Number | 7521-80-4 | [1][4] |

| EC Number | 231-381-3 | [1][3] |

| UN Number | 1747 | [1][3][4] |

| Boiling Point | 149 °C (lit.) | [2] |

| Flash Point | 45 °C (113 °F) - closed cup | [2] |

| Density | 1.16 g/mL at 25 °C (lit.) | |

| Refractive Index | n20/D 1.437 (lit.) | |

| Water Solubility | Reacts violently | [2][6][7][8] |

| Vapor Density | 6.4 (Air = 1) | [3] |

Hazard Identification and Classification

This compound is classified as a hazardous substance with multiple risk factors. Understanding these hazards is the foundation of safe handling.

Table 2: GHS Hazard Classification for n-Butyltrichlorosilane

| Hazard Class | Category | Hazard Statement |

| Flammable Liquids | 3 | H226: Flammable liquid and vapor |

| Acute Toxicity, Oral | 4 | H302: Harmful if swallowed |

| Skin Corrosion/Irritation | 1B | H314: Causes severe skin burns and eye damage |

| Serious Eye Damage/Eye Irritation | 1 | H318: Causes serious eye damage |

| Supplementary Hazards | EUH014: Reacts violently with water |

Source: Compiled from multiple safety data sheets.[9]

The primary dangers associated with this compound are its flammability and corrosivity. The vapor can form explosive mixtures with air and may travel to an ignition source and flash back.[6][10] Upon contact with water or moisture, it rapidly hydrolyzes to produce toxic and corrosive hydrogen chloride gas.[3][6][10]

Safe Handling and Storage Protocols

Strict adherence to handling and storage protocols is mandatory to minimize exposure and prevent accidents.

Engineering Controls

-

Ventilation: All work with this compound must be conducted in a well-ventilated area, preferably within a chemical fume hood with good local exhaust ventilation.[6][10][11]

-

Equipment: Use explosion-proof electrical, ventilating, and lighting equipment.[7][8][10] All containers and transfer lines must be grounded and bonded to prevent static discharge.[2][7][10] Use only non-sparking tools.[7][8][10]

-

Emergency Equipment: Emergency eye wash fountains and safety showers must be readily available in the immediate vicinity of any potential exposure.[6][10][11]

Personal Protective Equipment (PPE)

A comprehensive PPE protocol is essential for personal safety.

Table 3: Recommended Personal Protective Equipment

| Body Part | Equipment | Specification |

| Hands | Gloves | Neoprene or nitrile rubber gloves. |

| Eyes/Face | Goggles/Face Shield | Chemical safety goggles or a full-face shield. Contact lenses should not be worn. |

| Skin/Body | Protective Clothing | Wear suitable protective clothing to prevent skin contact. |

| Respiratory | Respirator | A NIOSH-certified combination organic vapor/acid gas (yellow cartridge) respirator is recommended, especially where ventilation is inadequate. |

Source: Compiled from multiple safety data sheets.[1][10][11]

Handling Procedures

-

Avoid all contact with skin and eyes.[10]

-

Do not breathe vapors or mists.[10]

-

Handle under an inert atmosphere (e.g., nitrogen) and protect from moisture.[7][8]

-

Wash hands thoroughly after handling.[10]

Storage Conditions

-

Store in a cool, dry, well-ventilated area away from heat and ignition sources.[6][7][10]

-

Keep containers tightly closed to prevent contact with moisture.[6][7][10]

-

Store under an inert atmosphere.[7]

-

Incompatible Materials: Avoid storage with water, oxidizing agents, alkalis, acids, alcohols, and amines.[8][10]

Emergency Procedures

Immediate and appropriate response to emergencies is crucial to mitigate harm.

First-Aid Measures

Table 4: First-Aid Protocols for this compound Exposure

| Exposure Route | First-Aid Protocol |

| Inhalation | Remove the victim to fresh air and keep them at rest in a position comfortable for breathing. Seek immediate medical attention.[8][10][11] If not breathing, provide artificial respiration.[7][8] |

| Skin Contact | Immediately remove all contaminated clothing.[7][8] Wash the affected area with plenty of soap and water for at least 15 minutes.[10][11] Seek immediate medical attention.[10][11] |

| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, also under the eyelids.[7][10][11] Remove contact lenses if present and easy to do.[10][11] Continue rinsing.[10][11] Seek immediate medical attention.[10][11] |

| Ingestion | Rinse mouth with water.[7][10] DO NOT induce vomiting.[7][8] Never give anything by mouth to an unconscious person.[10][11] Seek immediate medical attention.[8][10] |

Accidental Release Measures

-

Evacuate unnecessary personnel from the area.[10]

-

Ventilate the area.

-

Wear appropriate PPE, including respiratory protection.[10]

-

Contain the spill using an inert absorbent material (e.g., dry sand or earth). Do not use combustible materials like sawdust.

-

Collect the absorbed material using non-sparking tools and place it in a suitable, closed container for disposal.[7][10]

-

Do not allow the spill to enter sewers or public waters.[10]

Firefighting Measures

-

Suitable Extinguishing Media: Use dry chemical, carbon dioxide (CO2), or alcohol-resistant foam.[6][10] Water spray may be used to cool fire-exposed containers.[6][10]

-

Unsuitable Extinguishing Media: Do not use a direct stream of water, as it will react violently with the substance to produce corrosive and toxic fumes.[2][6][10]

-

Specific Hazards: Flammable liquid and vapor.[6][10] Containers may explode when heated.[6][7] Vapors are heavier than air and may travel to a source of ignition and flash back.[1][6] Combustion produces hazardous gases such as hydrogen chloride, phosgene, and chlorine.[1][6]

-

Protective Equipment: Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear.[8][10]

Disposal Considerations

Waste this compound and contaminated materials must be disposed of as hazardous waste.[10] Follow all federal, state, and local regulations for hazardous waste disposal. Do not dispose of it in drains or the environment.

Conclusion

This compound is a valuable chemical intermediate, but its hazardous properties demand rigorous safety protocols. By implementing robust engineering controls, mandating the use of appropriate personal protective equipment, and ensuring all personnel are trained in proper handling and emergency procedures, the risks associated with its use can be effectively managed. This guide serves as a foundational document for establishing a safe working environment for research and development involving this compound.

References

- 1. This compound | C4H9Cl3Si | CID 24142 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. N-BUTYLTRICHLOROSILANE | 7521-80-4 [chemicalbook.com]

- 3. echemi.com [echemi.com]

- 4. n-Butyltrichlorosilane (CAS 7521-80-4) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 5. n-BUTYLTRICHLOROSILANE | [gelest.com]

- 6. nj.gov [nj.gov]

- 7. fishersci.com [fishersci.com]

- 8. fishersci.com [fishersci.com]

- 9. 丁基三氯硅烷 99% | Sigma-Aldrich [sigmaaldrich.com]

- 10. gelest.com [gelest.com]

- 11. gelest.com [gelest.com]

Butyltrichlorosilane: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the physicochemical properties of butyltrichlorosilane, specifically its boiling point and density. It includes detailed experimental protocols for the determination of these properties, with special considerations for the compound's reactivity.

Physicochemical Properties of this compound

This compound (C₄H₉Cl₃Si) is a colorless liquid with a pungent odor.[1] It is a key intermediate in the synthesis of various silicon-containing compounds.[1] Understanding its physical properties, such as boiling point and density, is crucial for its handling, application, and the design of chemical processes.

Quantitative Data Summary

The boiling point and density of this compound are summarized in the table below. These values are critical for purification processes like distillation and for calculating mass-to-volume relationships in experimental setups.

| Property | Value | Temperature (°C) | Pressure | Reference |

| Boiling Point | 149 °C | 149 | 760 mmHg | [2][3] |

| 148.5 °C | 148.5 | 760 mmHg | ||

| Density | 1.16 g/mL | 25 | Not specified | [2] |

| 1.1606 g/cm³ | 20 | Not specified |

Experimental Protocols

Given that this compound reacts with water and moist air to produce heat and toxic, corrosive fumes of hydrogen chloride, all experimental procedures must be conducted in a dry, inert atmosphere (e.g., under nitrogen or argon).[3]

Determination of Boiling Point

The boiling point of a liquid is the temperature at which its vapor pressure equals the external pressure. For a moisture-sensitive compound like this compound, a modified distillation or micro-boiling point method is recommended.

Methodology: Simple Distillation under Inert Atmosphere

-

Apparatus Setup: Assemble a standard simple distillation apparatus using oven-dried glassware. This includes a round-bottom flask, a distillation head with a thermometer adapter, a condenser, and a receiving flask. Connect the apparatus to a source of inert gas (nitrogen or argon) through a gas inlet adapter on the distillation head. The outlet of the system should be connected to a bubbler to maintain a slight positive pressure of the inert gas and prevent the entry of atmospheric moisture.

-

Sample Preparation: Transfer the this compound sample into the round-bottom flask under the inert atmosphere. Add a few dry boiling chips or a magnetic stir bar to ensure smooth boiling.

-

Distillation: Begin heating the distillation flask gently. As the liquid boils, the vapor will rise, and its temperature will be measured by the thermometer. The thermometer bulb should be positioned just below the side arm of the distillation head to accurately measure the temperature of the vapor that is in equilibrium with the liquid.

-

Data Recording: Record the temperature at which a steady stream of distillate is collected in the receiving flask. This stable temperature is the boiling point of the substance at the recorded atmospheric pressure.

-

Pressure Correction: If the atmospheric pressure during the experiment is not 760 mmHg, the observed boiling point can be corrected using a nomograph or the Clausius-Clapeyron equation to obtain the normal boiling point.

Determination of Density

The density of a liquid is its mass per unit volume. The pycnometer method is a precise way to determine the density of liquids.

Methodology: Pycnometer Method under Inert Atmosphere

-

Apparatus Preparation: Thoroughly clean and dry a pycnometer (a small glass flask with a precisely known volume). The drying can be done in an oven, followed by cooling in a desiccator.

-

Mass of Empty Pycnometer: Accurately weigh the empty, dry pycnometer.

-

Filling the Pycnometer: In a glovebox or under a stream of inert gas, carefully fill the pycnometer with this compound. Ensure there are no air bubbles. Place the stopper, and any excess liquid will be expelled through the capillary in the stopper.

-

Mass of Filled Pycnometer: Carefully wipe the outside of the pycnometer and weigh it again to determine the mass of the liquid.

-

Calculation: The density (ρ) is calculated using the following formula:

ρ = (m₂ - m₁) / V

where:

-

m₁ is the mass of the empty pycnometer.

-

m₂ is the mass of the pycnometer filled with the liquid.

-

V is the volume of the pycnometer.

-

-

Temperature Control: The temperature of the liquid should be recorded as density is temperature-dependent. For precise measurements, the pycnometer can be equilibrated in a water bath at a constant temperature before weighing.

Synthesis of this compound

This compound is commonly synthesized via a Grignard reaction. This involves the reaction of a butylmagnesium halide (a Grignard reagent) with an excess of silicon tetrachloride.

Caption: Synthesis of this compound via Grignard Reaction.

Logical Workflow for Property Determination

The following diagram illustrates the logical workflow for the experimental determination of the boiling point and density of this compound, emphasizing the necessary safety and handling precautions.

Caption: Workflow for Determining Physical Properties.

References

The Silicon Switch: A Technical Guide to Organosilicon Compounds in Drug Development

For Researchers, Scientists, and Drug Development Professionals

The strategic incorporation of silicon into drug candidates, often referred to as a "sila-substitution" or "silicon switch," has emerged as a compelling strategy in medicinal chemistry. This technical guide provides an in-depth review of organosilicon compounds and their applications in drug development, summarizing key quantitative data, detailing experimental protocols, and visualizing relevant biological pathways. By leveraging the unique physicochemical properties of silicon, researchers can fine-tune the potency, selectivity, and pharmacokinetic profiles of therapeutic agents, opening new avenues for drug discovery and optimization.

Physicochemical and Pharmacokinetic Properties of Organosilicon Drugs

The substitution of a carbon atom with a silicon atom can significantly alter a molecule's properties. These changes, summarized in the tables below, can lead to improved drug-like characteristics. For instance, the increased lipophilicity of organosilicon compounds can enhance cell membrane permeability, while altered metabolic pathways can reduce the formation of toxic metabolites.[1][2][3]

Comparative Physicochemical Properties

| Property | Haloperidol (Carbon Analog) | Sila-Haloperidol (Silicon Analog) | Reference(s) |

| log D (pH 7.4) | 3.4 | 3.6 | [2] |

| pKa | 8.7 | 8.5 | [2] |

| Solubility in HBSS (pH 7.4) (µg/mL) | < 0.1 | < 0.1 | [2] |

Comparative Pharmacokinetic Parameters

| Parameter | Haloperidol | Sila-Haloperidol | Loperamide | Sila-Loperamide | Reference(s) |

| Permeability (Caco-2) (10⁻⁶ cm/s) | 20.3 | 15.1 | High | Lower than Loperamide | [2] |

| Efflux Ratio (Caco-2) | 1.8 | 3.3 | Strong P-gp substrate | Increased efflux | [2] |

| Metabolic Stability (Human Liver Microsomes, t₁/₂ min) | 25 | 31 | Readily oxidized | Increased | [2] |

| CYP Inhibition (IC₅₀, µM) | CYP2D6: 0.8, CYP3A4: 2.8 | CYP2D6: 1.5, CYP3A4: 1.0 | - | - | [2] |

Key Applications in Drug Development

Organosilicon compounds have demonstrated potential in a variety of therapeutic areas, including antipsychotics, anticancer agents, and drug delivery systems.

Sila-Haloperidol: An Antipsychotic with Altered Receptor Selectivity

Sila-haloperidol, a silicon analog of the widely used antipsychotic haloperidol, exhibits a modified receptor binding profile. Notably, it shows a 4.7-fold higher potency at the human dopamine (B1211576) D2 receptor compared to its carbon counterpart.[4] This alteration in selectivity could potentially lead to a more favorable side-effect profile. The metabolic fate of sila-haloperidol is also significantly different, avoiding the formation of a neurotoxic pyridinium (B92312) metabolite associated with haloperidol.[1]

Organosilicon Compounds in Cancer Therapy